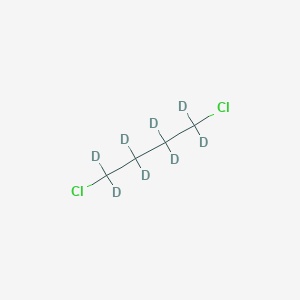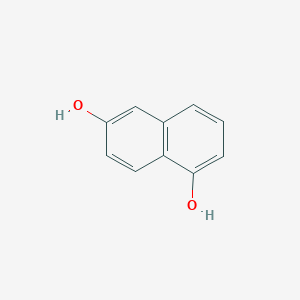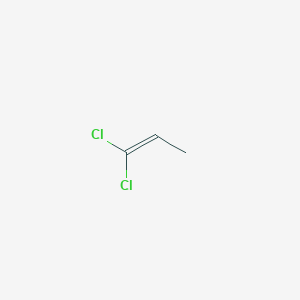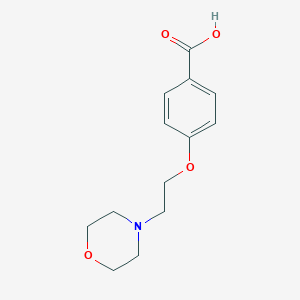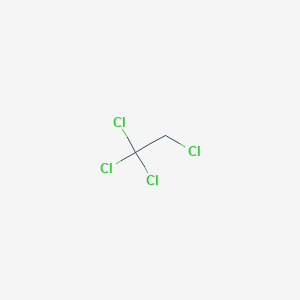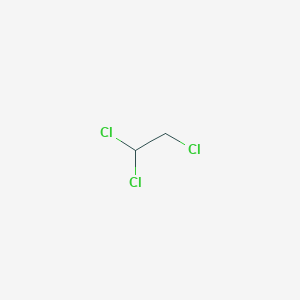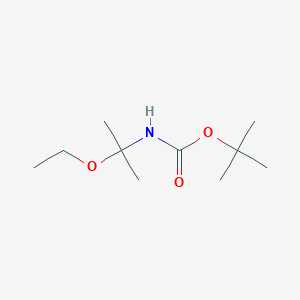
Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as t-Butyl (1-ethoxy-1-methylethyl) carbamate and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal and antibacterial properties, as well as anti-inflammatory and analgesic effects. It has also been shown to have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) in lab experiments is its versatility as a reagent. It can be used in a variety of reactions and is relatively easy to handle. However, its use is limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI). Some of these include:
1. Further investigation of its potential as an anticancer agent.
2. Development of new synthetic methods for the production of Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI).
3. Study of its potential as an insecticide or herbicide.
4. Investigation of its potential as a catalyst in organic reactions.
5. Development of new pharmaceuticals based on Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI).
Conclusion:
Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) is a versatile and potentially useful compound in scientific research. Its unique chemical properties make it a valuable reagent for a variety of reactions, and its potential applications in medicine and agriculture make it an important subject for further study.
Métodos De Síntesis
The synthesis of Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) can be achieved through the reaction of t-butyl isocyanate with 1-ethoxy-1-methylethanol. This reaction is usually carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane or toluene.
Aplicaciones Científicas De Investigación
Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has also been used in the development of new drugs and pharmaceuticals due to its unique chemical properties.
Propiedades
Número CAS |
137757-12-1 |
|---|---|
Nombre del producto |
Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C10H21NO3 |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
tert-butyl N-(2-ethoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7-13-10(5,6)11-8(12)14-9(2,3)4/h7H2,1-6H3,(H,11,12) |
Clave InChI |
PVKQSUNQEMVWFW-UHFFFAOYSA-N |
SMILES |
CCOC(C)(C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(C)(C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1-ethoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



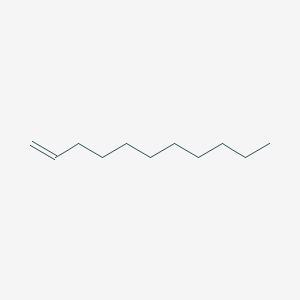
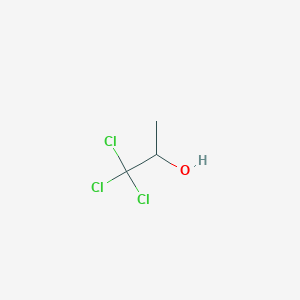

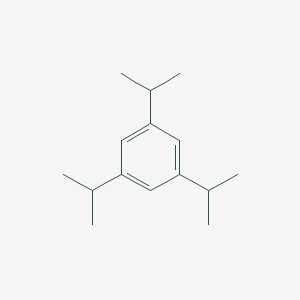
![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)
